![molecular formula C14H15BrN4O2S B4843364 N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4843364.png)
N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action for N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea involves the inhibition of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, the compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea has low toxicity and is well-tolerated by cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea in lab experiments is its selectivity for cancer cells, which reduces the risk of damaging healthy cells. However, the compound's low solubility in water can make it difficult to administer in vivo.
Future Directions
Future research on N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea could include exploring its potential in combination with other cancer treatments, as well as investigating its effects on cancer stem cells. Additionally, further studies could investigate the compound's mechanism of action in more detail to better understand its effectiveness against cancer.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea has shown potential in scientific research for its ability to inhibit the growth of cancer cells. Studies have shown that the compound is effective against a range of cancer types, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(4-bromopyrazol-1-yl)propyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-10-7-17-19(8-10)5-1-4-16-14(22)18-11-2-3-12-13(6-11)21-9-20-12/h2-3,6-8H,1,4-5,9H2,(H2,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPSNFGQYAEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCCCN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.